1-tert-butyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-tert-Butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Wirkmechanismus
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.43 (iLOGP), 0.65 (XLOGP3), 1.34 (WLOGP), 0.67 (MLOGP), and 0.34 (SILICOS-IT), with a consensus Log Po/w of 0.88 . These properties could influence its bioavailability and distribution within the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones under acidic conditions. Another method includes the cycloaddition of nitrile imines with alkynes .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These methods typically include the use of advanced catalysts and optimized reaction conditions to facilitate efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different pyrazole-based compounds with altered functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: This compound is a precursor in the synthesis of pharmaceutical agents with potential therapeutic properties.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Vergleich Mit ähnlichen Verbindungen
- 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid
- 1-tert-Butyl-1H-pyrazole-4-boronic acid
- 1-tert-Butyl-1H-pyrazole-4-carboxylate
Uniqueness: 1-tert-Butyl-1H-pyrazole-4-carboxylic acid is unique due to its specific tert-butyl and carboxylic acid functional groups, which confer distinct chemical reactivity and stability. These properties make it particularly useful in the synthesis of complex molecules and in applications requiring robust chemical intermediates .
Biologische Aktivität
1-tert-butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its five-membered ring structure containing nitrogen, has been studied for its effects on various biochemical pathways and its therapeutic potential in treating diseases such as cancer and inflammation.
- Chemical Formula : C8H12N2O
- Molecular Weight : 168.19 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Studies suggest that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Antibacterial Effects : The pyrazole structure is associated with antibacterial properties, making it relevant in the development of new antibiotics .
While specific mechanisms for this compound remain under investigation, it is believed to interact with various enzymes and receptors, modulating their activity. This interaction can influence several biochemical pathways related to inflammation and tumor growth.
Case Study: Anticancer Activity
A study evaluated the effects of pyrazole derivatives on breast cancer cells. The results indicated that certain derivatives could induce apoptosis (programmed cell death) at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher concentrations (10.0 μM). This suggests that these compounds may serve as effective agents in cancer therapy .
Compound | Concentration (μM) | Apoptosis Induction | Caspase-3 Activity |
---|---|---|---|
7d | 1.0 | Yes | 1.33 times |
7h | 1.0 | Yes | 1.57 times |
10c | 10.0 | Yes | Increased |
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazole derivatives, showing significant inhibition of pro-inflammatory cytokines in vitro. The IC50 values for selected compounds were comparable to established anti-inflammatory drugs like diclofenac sodium .
Compound | IC50 (μg/mL) | Comparison Drug | Comparison IC50 (μg/mL) |
---|---|---|---|
Compound A | 60.56 | Diclofenac | 54.65 |
Compound B | 57.24 | Diclofenac | 54.65 |
Eigenschaften
IUPAC Name |
1-tert-butylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)10-5-6(4-9-10)7(11)12/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRFFZHSJYVBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640803 | |
Record name | 1-tert-Butyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950858-65-8 | |
Record name | 1-tert-Butyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.